molecular formula C16H13ClO B182725 (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 19672-63-0

(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B182725
CAS No.: 19672-63-0
M. Wt: 256.72 g/mol
InChI Key: FAPSQWJZKAIXNZ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal drug commonly used in the treatment of female infertility. Clomiphene is an estrogen receptor modulator that works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This results in the stimulation of ovulation and subsequent pregnancy in women who have difficulty conceiving.

Mechanism of Action

(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, which leads to a decrease in the negative feedback of estrogen on the pituitary gland. This results in an increase in FSH and LH secretion, which stimulates follicular growth and ovulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which in turn stimulate the ovaries to produce more follicles. It also increases the levels of estradiol, which is important for the development of the endometrium. This compound has been shown to have a positive effect on the cervical mucus, making it more hospitable to sperm.

Advantages and Limitations for Lab Experiments

(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also effective in inducing ovulation in women with ovulatory disorders. However, one limitation is that it is not effective in women with primary ovarian failure or in men with hypogonadism. It can also have side effects such as hot flashes, mood swings, and headaches.

Future Directions

There are a number of future directions for research on (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in male infertility. This compound has been shown to increase testosterone levels in men with hypogonadism, which could improve sperm production. Another area of interest is its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in some types of cancer, and further research is needed to explore its potential as a cancer therapy. Finally, research is needed to explore the long-term effects of this compound use on fertility and overall health.

Synthesis Methods

The synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzylamine in the presence of a base, followed by a cyclization reaction to form the enone product. This method has been optimized to provide high yields and purity of this compound.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its use in the treatment of female infertility. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS), unexplained infertility, and other ovulatory disorders. This compound is also used in assisted reproductive technologies such as in vitro fertilization (IVF) to increase the number of eggs produced.

Properties

19672-63-0

Molecular Formula

C16H13ClO

Molecular Weight

256.72 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H13ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+

InChI Key

FAPSQWJZKAIXNZ-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl

SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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